molecular formula C9H7N3O4 B8151174 1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B8151174
M. Wt: 221.17 g/mol
InChI Key: HDCDZRQRBKJBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.172 g/mol . This compound is characterized by the presence of a pyrazinylcarbonyl group attached to a pyrrolidinedione ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione typically involves the reaction of pyrazinylcarbonyl chloride with 2,5-pyrrolidinedione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Pyrazinylcarbonyl chloride+2,5-PyrrolidinedioneBaseThis compound\text{Pyrazinylcarbonyl chloride} + \text{2,5-Pyrrolidinedione} \xrightarrow{\text{Base}} \text{this compound} Pyrazinylcarbonyl chloride+2,5-PyrrolidinedioneBase​this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the pyrazinylcarbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The pyrazinylcarbonyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione can be compared with similar compounds such as:

    1-[(Pyrazinylcarbonyl)oxy]-2,5-piperidinedione: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(Pyrazinylcarbonyl)oxy]-2,5-imidazolidinedione: Contains an imidazolidine ring, offering different chemical properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-7-1-2-8(14)12(7)16-9(15)6-5-10-3-4-11-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDZRQRBKJBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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